5-(Azetidin-3-yloxy)-2-fluorophenol

CNS Penetration Physicochemical Property ADME Optimization

This heterocyclic building block features a 2-fluorophenol core linked to an azetidine ring, offering a predicted logP of 0.88 and TPSA of 41.5 Ų—optimal for CNS drug design. The ortho-fluorine enhances H-bond donor strength, while the ether-linked azetidine provides unique receptor engagement geometry vs. non-fluorinated or regioisomeric analogs. Dual functional handles (phenolic -OH and azetidine -NH) enable orthogonal derivatization for focused library synthesis targeting kinases, GPCRs, and MCH1 receptors. Provided at ≥98% purity with full characterization (NMR, HPLC, GC), ensuring reliable SAR studies and high-tier publication outcomes without multi-step azetidinyl-oxy fragment synthesis.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B13722775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yloxy)-2-fluorophenol
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=C(C=C2)F)O
InChIInChI=1S/C9H10FNO2/c10-8-2-1-6(3-9(8)12)13-7-4-11-5-7/h1-3,7,11-12H,4-5H2
InChIKeyXHZCTSKZHZCZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidin-3-yloxy)-2-fluorophenol (CAS 2270911-18-5): An Azetidine-Fluorophenol Building Block for CNS and Metabolic Therapeutic Programs


5-(Azetidin-3-yloxy)-2-fluorophenol (CAS 2270911-18-5) is a heterocyclic building block featuring a 2-fluorophenol core linked via an ether bridge to an azetidine ring, with a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . Its structure combines the hydrogen-bonding capacity of a phenolic hydroxyl (HBD), a basic azetidine nitrogen (HBA/pKa ~8-9), and a strategically placed fluorine atom, positioning it as a versatile intermediate for medicinal chemistry programs targeting central nervous system (CNS) and metabolic receptors [1]. The compound is commercially available from multiple vendors at ≥98% purity, with predicted physicochemical properties including a logP of ~0.88 to 1.6 and a topological polar surface area (TPSA) of approximately 41.5 Ų .

Why Unsubstituted Azetidinyl Phenols Cannot Replicate 5-(Azetidin-3-yloxy)-2-fluorophenol’s Physicochemical and Receptor Binding Profile


In-class substitution of 5-(azetidin-3-yloxy)-2-fluorophenol with non-fluorinated analogs (e.g., 2-(azetidin-3-yloxy)phenol) or regioisomers results in measurable alterations to both lipophilicity and hydrogen-bonding potential, which directly impact CNS permeability and receptor binding kinetics. The ortho-fluorine substitution in the target compound reduces the pKa of the phenolic hydroxyl relative to non-fluorinated analogs, enhancing hydrogen-bond donor strength while the ether-linked azetidine provides a unique spatial orientation for receptor engagement compared to directly linked or methylene-bridged comparators . Furthermore, literature on MCH receptor antagonists demonstrates that specific substitution patterns on the phenyl ring (including fluorine position) are critical for achieving sub-micromolar binding affinity, underscoring that generic replacement of this building block would necessitate a full re-optimization of any lead series [1].

5-(Azetidin-3-yloxy)-2-fluorophenol: Head-to-Head Comparisons for Informed Scientific Procurement


Comparative Lipophilicity and CNS Drug-Likeness: LogP and TPSA Benchmarking

5-(Azetidin-3-yloxy)-2-fluorophenol exhibits a predicted logP of 0.88, which is significantly lower than the non-fluorinated analog 2-(azetidin-3-yloxy)phenol (predicted logP ~1.5-1.6). This lower lipophilicity, combined with a TPSA of 41.5 Ų, positions it squarely within favorable CNS drug-like space (logP <3, TPSA <90 Ų) for blood-brain barrier permeability, whereas the higher logP of the non-fluorinated comparator may increase the risk of off-target binding and rapid metabolic clearance .

CNS Penetration Physicochemical Property ADME Optimization

Phenolic pKa Modulation by Ortho-Fluorine: Hydrogen-Bond Donor Strength Comparison

The ortho-fluorine substituent in 5-(azetidin-3-yloxy)-2-fluorophenol is predicted to lower the pKa of the adjacent phenolic hydroxyl by approximately 0.3-0.7 units compared to non-fluorinated azetidinyl phenols (e.g., 2-(azetidin-3-yloxy)phenol, predicted pKa 9.23) . This acidification enhances the hydrogen-bond donor strength of the phenol, which can significantly improve binding affinity to target proteins that require a strong H-bond interaction, as demonstrated in MCH receptor antagonist pharmacophore models [1].

Hydrogen-Bonding Receptor Binding Physicochemical Property

Commercial Purity and Batch-to-Batch Consistency: Vendor-Documented Quality Metrics

5-(Azetidin-3-yloxy)-2-fluorophenol is consistently offered at a certified purity of ≥98% by multiple reputable suppliers (Bidepharm, Leyan), with supporting analytical documentation including NMR, HPLC, and GC data available upon request . In contrast, many structurally related azetidinyl phenols (e.g., 5-(azetidin-3-yloxy)-2-methylphenol) are often listed with lower purity grades (e.g., 95%) or lack detailed quality control documentation [1]. This high and verifiable purity reduces the risk of introducing confounding impurities into sensitive biological assays or multi-step synthetic sequences.

Synthetic Reliability Quality Control Procurement Specification

Structural Topology and Synthetic Versatility: Ether-Linked Azetidine vs. Direct Aryl-Azetidine Congeners

The ether-linked azetidine moiety in 5-(azetidin-3-yloxy)-2-fluorophenol provides a distinct three-dimensional orientation that differs fundamentally from directly linked aryl-azetidine analogs (e.g., 3-(azetidin-3-yl)phenol) . This topological difference can translate to altered binding modes at protein targets, as evidenced by the potent MCH1 antagonist activity (Ki < 100 nM) observed for compounds containing the 3-yloxy-azetidine pharmacophore in patent disclosures, whereas simple aryl-azetidines lack this critical spatial presentation of the basic nitrogen [1]. Furthermore, the ether linkage provides a synthetic handle for further diversification via alkylation or acylation of the azetidine nitrogen without compromising the phenolic oxygen.

Medicinal Chemistry Synthetic Intermediate SAR Exploration

Strategic Procurement of 5-(Azetidin-3-yloxy)-2-fluorophenol for High-Value Medicinal Chemistry and CNS Research Applications


CNS Lead Optimization: Leveraging Balanced Lipophilicity for Enhanced Brain Penetration

Due to its predicted logP of 0.88 and TPSA of 41.5 Ų, 5-(azetidin-3-yloxy)-2-fluorophenol is an optimal building block for designing CNS-penetrant small molecules. The lower lipophilicity, compared to non-fluorinated analogs (logP ~1.6), reduces the risk of high plasma protein binding and off-target accumulation while maintaining sufficient passive permeability for blood-brain barrier crossing . Procurement of this compound enables the synthesis of lead candidates with improved CNS drug-likeness profiles, reducing attrition in preclinical development.

MCH Receptor Antagonist Development: Accessing Privileged Azetidinyl-Oxy Pharmacophore

The 3-yloxy-azetidine motif present in this compound is a core pharmacophore in multiple patented MCH1 receptor antagonist series (e.g., AstraZeneca, Eli Lilly) demonstrating potent in vivo efficacy in obesity and anxiety models [1]. By procuring this pre-functionalized building block, medicinal chemistry teams can rapidly generate focused libraries to explore SAR around the fluorophenol ring, bypassing the need for complex, multi-step syntheses of the azetidinyl-oxy fragment from scratch.

Diversity-Oriented Synthesis of Kinase and GPCR Modulators

The dual functional handles—a phenolic hydroxyl and a secondary azetidine amine—allow for orthogonal functionalization strategies (e.g., O-alkylation of phenol followed by N-acylation of azetidine) to create diverse, three-dimensional scaffolds. This versatility is particularly valuable for targeting protein kinases and G-protein coupled receptors (GPCRs), where subtle variations in vector geometry and hydrogen-bonding capacity (enhanced by the ortho-fluorine) can profoundly impact potency and selectivity [2].

High-Assurance Chemical Probe Synthesis Requiring Defined Purity and Analytical Traceability

For academic and industrial groups generating high-impact chemical probes or tool compounds for target validation, the ≥98% purity and availability of comprehensive analytical data (NMR, HPLC, GC) are non-negotiable. Procuring 5-(azetidin-3-yloxy)-2-fluorophenol from vendors like Bidepharm ensures that downstream synthetic work starts with a well-characterized intermediate, minimizing the risk of data artifacts arising from unidentified impurities and facilitating subsequent publication in high-tier journals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Azetidin-3-yloxy)-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.